(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
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Overview
Description
The compound (2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid is a complex organic molecule characterized by its intricate structure. This compound is notable for its multiple chiral centers and its cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The synthetic route often starts with simpler precursors that undergo a series of reactions such as cyclization, hydroxylation, and methylation to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to handle the complex sequence of reactions. Purification steps, such as chromatography and crystallization, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides, amines, or ethers.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of an enzyme or bind to a receptor, thereby modulating its activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core but differs in functional groups and biological activity.
Steroids: A class of compounds with similar structures but varying functional groups and biological effects.
Bile Acids: Compounds with a similar core structure but different side chains and functions in the digestive system.
Uniqueness
This compound is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H48O3 |
---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,25+,28-,29-,30+/m1/s1 |
InChI Key |
NBSBUIQBEPROBM-KHXUTHGGSA-N |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C |
Origin of Product |
United States |
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